molecular formula C23H27NO6 B607506 Fmoc-N-methyl-N-amido-PEG2-acid CAS No. 1807518-77-9

Fmoc-N-methyl-N-amido-PEG2-acid

Cat. No.: B607506
CAS No.: 1807518-77-9
M. Wt: 413.47
InChI Key: BTMIEOCTHKTICD-UHFFFAOYSA-N
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Description

Fmoc-N-methyl-N-amido-PEG2-acid is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated amide, and a PEG spacer. This compound is primarily used in peptide synthesis and bioconjugation due to its ability to enhance the solubility and stability of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-methyl-N-amido-PEG2-acid typically involves the following steps:

    Fmoc Protection: The Fmoc group is introduced to protect the amine functionality.

    PEGylation: The PEG spacer is attached to the protected amine.

    Methylation: The amide is methylated to form the final product.

The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-methyl-N-amido-PEG2-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine and various amide-linked conjugates, depending on the reactants used.

Scientific Research Applications

Peptide Synthesis

Fmoc-N-methyl-N-amido-PEG2-acid plays a crucial role in solid-phase peptide synthesis (SPPS). It serves as a linker that facilitates the assembly of complex peptides and proteins. The compound's ability to provide solubilizing tags allows for the synthesis of challenging peptides that may otherwise be insoluble or difficult to purify. For instance, it has been used to create peptide segments that can be ligated through native chemical ligation (NCL), enabling the production of larger synthetic proteins .

Drug Delivery Systems

The compound is also utilized in drug delivery applications. Its PEG component enhances the solubility and stability of therapeutic agents, allowing for controlled release and improved bioavailability. Recent studies have demonstrated its effectiveness in formulating controlled-release parathyroid hormone compounds, which are critical for treating conditions like osteoporosis .

Nanotechnology

In nanotechnology, this compound is employed to modify nanoparticles and nanocarriers. By conjugating this compound with various drugs or imaging agents, researchers can create multifunctional nanocarriers that improve targeting and reduce off-target effects. This application is particularly important in cancer therapy, where precise delivery of chemotherapeutic agents can enhance treatment efficacy while minimizing side effects .

Bioconjugation

The compound serves as an effective bioconjugation reagent due to its reactive functional groups. It can be used to attach biomolecules such as peptides, proteins, or nucleic acids to surfaces or other molecules, facilitating the development of biosensors and diagnostic tools .

  • Peptide Synthesis Using this compound
    A study demonstrated the successful synthesis of a challenging peptide derived from Ebolavirus GP2 protein using this compound as a solubilizing tag. The peptide was assembled via SPPS, followed by NCL to generate larger constructs necessary for functional studies .
  • Controlled Release Formulations
    Research involving the conjugation of parathyroid hormone to PEG derivatives highlighted the potential of this compound in creating formulations that allow for sustained release over extended periods, significantly improving therapeutic outcomes in bone density treatments .
  • Nanoparticle Modification
    In recent experiments, this compound was utilized to functionalize lipid nanoparticles for mRNA delivery systems, showcasing enhanced cellular uptake and reduced immunogenicity compared to traditional delivery methods .

Mechanism of Action

The mechanism of action of Fmoc-N-methyl-N-amido-PEG2-acid involves its ability to form stable amide bonds with primary amines. The PEG spacer increases the solubility of the conjugates in aqueous media, while the Fmoc group provides a protective function during synthesis. The methylated amide enhances the stability of the compound, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-N-methyl-N-amido-PEG2-acid is unique due to its methylated amide, which provides enhanced stability compared to its non-methylated counterparts. This makes it particularly useful in applications requiring robust and stable peptide conjugates.

Biological Activity

Fmoc-N-methyl-N-amido-PEG2-acid is a specialized compound that plays a crucial role in biochemical applications, particularly in peptide synthesis and drug delivery systems. This article provides an in-depth analysis of its biological activity, mechanisms of action, and applications based on diverse research findings.

Overview of this compound

Chemical Structure and Properties
this compound is a polyethylene glycol (PEG) derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated amide, and a PEG spacer. Its chemical formula is C23H27NO6C_{23}H_{27}NO_6 with a molecular weight of 413.5 g/mol. The compound features a terminal carboxylic acid and an Fmoc-protected amine, which can be deprotected under basic conditions to facilitate further conjugations .

Target and Mode of Action

The primary use of this compound is as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The hydrophilic PEG spacer enhances solubility in aqueous media, which is crucial for biological applications. The Fmoc group can be removed to expose the amine for subsequent reactions, allowing for stable amide bond formation with carboxylic acids using coupling agents like EDC or DCC .

Biochemical Pathways

In ADCs, this compound facilitates the direct delivery of cytotoxic drugs to specific cells by linking them to antibodies targeting particular antigens. The PEG component helps reduce renal clearance and protects the drug from proteolytic degradation, thus extending its circulation time in vivo.

Cellular Effects

The compound influences cellular functions by modifying signaling pathways, gene expression, and metabolic processes. The PEG spacer increases the hydrodynamic volume of conjugated peptides, which reduces their clearance rates and enhances their stability against enzymatic degradation .

Dosage Effects in Animal Models

Studies indicate that low doses of this compound enhance peptide solubility without adverse effects. However, higher doses may lead to toxicity or immune responses, highlighting the importance of dosage optimization in therapeutic applications .

Research Applications

This compound has diverse applications across various fields:

  • Chemistry : Utilized in peptide synthesis to improve solubility and stability.
  • Biology : Facilitates the study of protein interactions by enhancing peptide properties.
  • Medicine : Enhances pharmacokinetics of therapeutic peptides and proteins in drug delivery systems.
  • Industry : Used in developing bioconjugates for various industrial applications .

Case Studies

  • Peptide Synthesis : A study demonstrated the successful use of this compound in synthesizing challenging peptides through solid-phase peptide synthesis (SPPS). The incorporation of this compound improved the solubility profiles significantly compared to traditional methods .
  • Drug Delivery Systems : Research on ADCs highlighted that conjugating cytotoxic agents via this compound resulted in improved targeting efficiency and reduced systemic toxicity, showcasing its potential in cancer therapies .

Q & A

Basic Research Questions

Q. What is the synthetic pathway for preparing Fmoc-N-methyl-N-amido-PEG2-acid, and how does the N-methylation influence its reactivity?

The synthesis typically involves coupling an Fmoc-protected N-methyl amine to a PEG2 spacer followed by introduction of a terminal carboxylic acid. The N-methylation reduces hydrogen bonding, enhancing solubility in organic solvents and sterically hindering undesired side reactions during conjugation . Key steps include:

  • Fmoc protection : Ensures amine group stability during synthesis.
  • PEG2 incorporation : Improves aqueous solubility and flexibility.
  • Carboxylic acid activation : Achieved via reagents like EDC or HATU for amide bond formation .

Q. How does the PEG2 spacer in this compound affect its physicochemical properties in aqueous solutions?

The PEG2 spacer increases hydrophilicity, reducing aggregation and improving solubility in aqueous buffers. This facilitates its use in bioconjugation, where solubility is critical for efficient coupling to amines (e.g., lysine residues in proteins) . However, the PEG chain’s hygroscopicity necessitates anhydrous storage conditions (-20°C) to prevent hydrolysis of the acid group .

Q. What are standard characterization methods for verifying the purity and structure of this compound?

  • HPLC : Assesses purity (>95% required for research-grade material).
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., expected m/z for C₂₄H₂₇NO₇).
  • NMR : Validates structural integrity, particularly the Fmoc, N-methyl, and PEG2 moieties .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency of this compound to amine-containing biomolecules?

  • Activator selection : Use HATU over EDC for sterically hindered amines, as it generates more reactive intermediates.
  • pH control : Maintain pH 7–8 to deprotonate target amines without hydrolyzing the Fmoc group.
  • Molar ratio : A 1.5–2x excess of the PEG2-acid ensures complete coupling, monitored by LC-MS .

Q. What challenges arise during Fmoc deprotection of this compound, and how can side reactions be mitigated?

Fmoc removal requires basic conditions (e.g., 20% piperidine in DMF), which may hydrolyze the terminal carboxylic acid. Mitigation strategies include:

  • Short deprotection times (5–10 minutes).
  • Low-temperature reactions (0–4°C) to slow hydrolysis.
  • Post-deprotection purification : Reverse-phase HPLC to isolate the free amine .

Q. How do hygroscopic properties of PEG2-acid impact experimental reproducibility, and what handling protocols are recommended?

PEG’s hygroscopicity introduces variability in mass measurements and reaction stoichiometry. Protocols include:

  • Lyophilization : Store the compound as a lyophilized powder under argon.
  • Anhydrous solvents : Use freshly dried DMF or DCM for reactions.
  • Karl Fischer titration : Monitor water content in batches .

Q. What analytical approaches resolve contradictions in conjugation efficiency data between this compound and non-methylated analogs?

  • Kinetic studies : Compare reaction rates via stopped-flow NMR or fluorescence quenching.
  • Molecular dynamics simulations : Model steric effects of N-methylation on transition states.
  • DSC/TGA : Analyze thermal stability to rule out degradation during conjugation .

Q. How can researchers quantify trace impurities (e.g., PEG diacids) in this compound batches?

  • Ion-pair chromatography : Detects anionic impurities using tetrabutylammonium salts.
  • LC-MS/MS : Identifies PEG diacids via characteristic fragmentation patterns.
  • 1H-NMR integration : Measures relative peak areas for Fmoc vs. impurity signals .

Q. Methodological Notes

  • Synthesis Optimization : Use pre-activated esters (e.g., NHS esters) to bypass carbodiimide-based activation and improve yields .
  • Storage : Store at -20°C under desiccation to prevent acid group hydrolysis .
  • Safety : Handle with anhydrous gloves; PEG derivatives can permeate latex .

Properties

IUPAC Name

3-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO7/c1-26(11-13-31-15-17-32-16-14-30-12-10-24(27)28)25(29)33-18-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,23H,10-18H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEBDIJQSKVIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501128490
Record name 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807518-77-9
Record name 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Histidine
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Fmoc-N-methyl-N-amido-PEG2-acid
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DL-Histidine
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